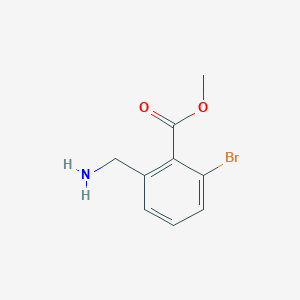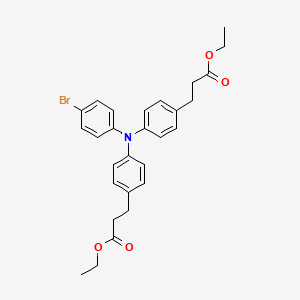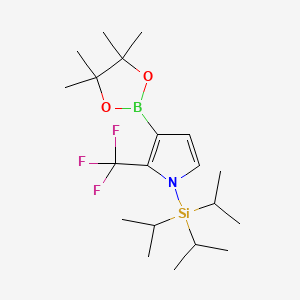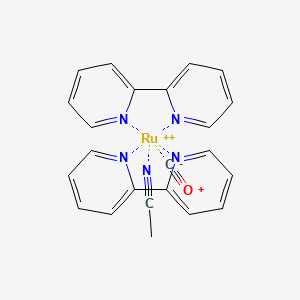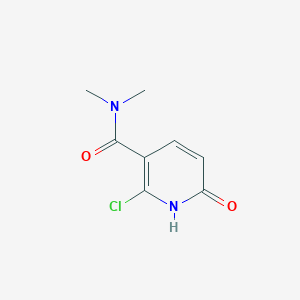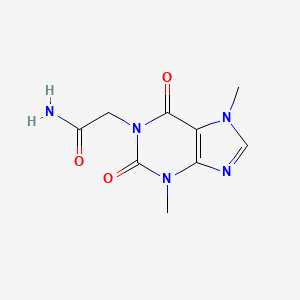![molecular formula C36H73NO3 B13144713 N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide is a long-chain amide that belongs to the family of N-acyl sphingolipids. This compound is known for its bioactive properties, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It is a ceramide, which are lipid molecules composed of sphingosine and a fatty acid, playing a crucial role in cellular signaling and structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide typically involves the reaction of a sphingosine base with a fatty acid. The reaction conditions often include the use of solvents like chloroform or methanol, and catalysts such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time .
化学反応の分析
Types of Reactions
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Explored for its potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the formulation of skincare products due to its moisturizing and protective properties .
作用機序
The mechanism of action of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide involves its interaction with cellular membranes and signaling pathways. It targets specific receptors and enzymes, modulating their activity to exert its effects. For example, it can inhibit pro-inflammatory cytokines and activate anti-oxidant pathways, contributing to its therapeutic potential .
類似化合物との比較
Similar Compounds
N-Stearoyl-Phytosphingosine: Another ceramide with similar bioactive properties.
N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanamide: A ceramide with a longer fatty acid chain.
N-[(2R,3S)-1,3-dihydroxyhexadecan-2-yl]octadecanamide: A ceramide with a shorter fatty acid chain.
Uniqueness
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide is unique due to its specific stereochemistry and chain length, which influence its interaction with biological membranes and its bioactive properties. Its balanced hydrophilic and hydrophobic regions make it particularly effective in modulating cellular functions and providing therapeutic benefits.
特性
分子式 |
C36H73NO3 |
|---|---|
分子量 |
568.0 g/mol |
IUPAC名 |
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide |
InChI |
InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m1/s1 |
InChIキー |
KZTJQXAANJHSCE-GPOMZPHUSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](CCCCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


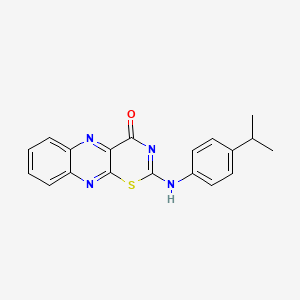
![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)

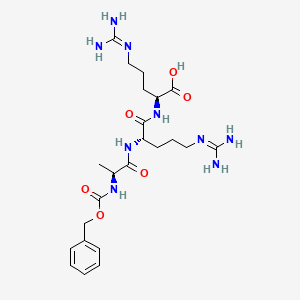
![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)
![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)
